

An In-depth Technical Guide to the Mechanism of Action of CP-640186

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of **CP-640186**, a potent, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC). The information presented herein is curated from key scientific literature to support research and development efforts in metabolic diseases.

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

CP-640186 is a cell-permeable, orally active N-substituted bipiperidylcarboxamide that functions as a potent, reversible, and allosteric inhibitor of both major isoforms of Acetyl-CoA Carboxylase: ACC1 and ACC2.[1][2] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[3][4]

The inhibitory action of **CP-640186** is uncompetitive with respect to ATP and non-competitive regarding acetyl-CoA, citrate, and bicarbonate.[1] This suggests that **CP-640186** does not bind to the active sites for these substrates but rather to a different site on the enzyme, affecting its catalytic efficiency.

By inhibiting both ACC1 and ACC2, CP-640186 exerts a dual effect on lipid metabolism:



- Inhibition of Fatty Acid Synthesis: In lipogenic tissues such as the liver and adipose tissue, the inhibition of ACC1 leads to a decrease in the cytosolic pool of malonyl-CoA. Since malonyl-CoA is the primary building block for fatty acid synthesis, its reduction effectively shuts down this pathway.[1][3]
- Stimulation of Fatty Acid Oxidation: In oxidative tissues like skeletal muscle and the heart,
 ACC2 is localized to the outer mitochondrial membrane. The malonyl-CoA produced by
 ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the
 enzyme responsible for transporting long-chain fatty acids into the mitochondria for β oxidation. By inhibiting ACC2, CP-640186 reduces local malonyl-CoA concentrations,
 thereby relieving the inhibition of CPT1 and promoting the oxidation of fatty acids.[1][3]

This dual mechanism of simultaneously inhibiting fatty acid synthesis and promoting fatty acid oxidation makes **CP-640186** a subject of interest for the potential treatment of metabolic disorders.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **CP-640186**'s activity from in vitro, cellular, and in vivo studies.

Table 1: In Vitro and Cellular Activity of CP-640186



| Parameter | Species/Cell Line | Target | Value | Reference |
|-----------|---------------------------------|---------------------------|---------|-----------|
| IC50 | Rat Liver | ACC1 | 53 nM | [5] |
| IC50 | Rat Skeletal Muscle | ACC2 | 61 nM | [5] |
| IC50 | General | ACC1/ACC2 | ~55 nM | [1] |
| EC50 | C2C12 cells | Fatty Acid Oxidation | 57 nM | [1] |
| EC50 | Rat Epitrochlearis Muscle | Fatty Acid Oxidation | 1.3 μΜ | [1] |
| EC50 | HepG2 cells | Fatty Acid Synthesis | 0.62 μΜ | [5] |
| EC50 | HepG2 cells | Triglyceride Synthesis | 1.8 μΜ | [5] |

Table 2: In Vivo Efficacy of CP-640186

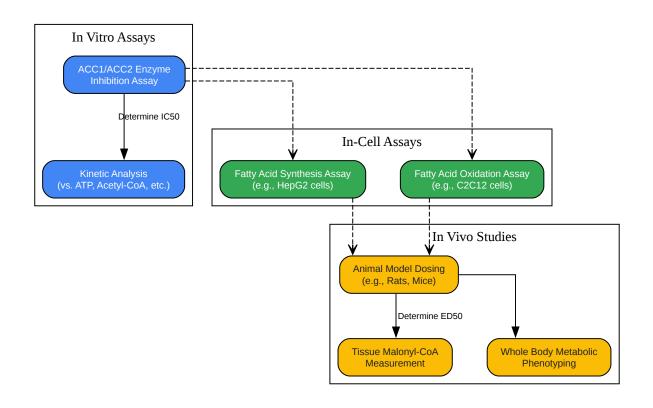


| Parameter | Species | Tissue/Effect | Value (mg/kg) | Reference |
|-----------|------------|--|---------------|-----------|
| ED50 | Rat | Hepatic Malonyl- CoA Reduction | 55 | [1] |
| ED50 | Rat | Soleus Muscle Malonyl-CoA Reduction | 6 | [1] |
| ED50 | Rat | Quadriceps Muscle Malonyl- CoA Reduction | 15 | [1] |
| ED50 | Rat | Cardiac Muscle Malonyl-CoA Reduction | 8 | [1] |
| ED50 | Rat | Fatty Acid Synthesis Inhibition | 13 | [1] |
| ED50 | CD1 Mice | Fatty Acid Synthesis Inhibition | 11 | [1] |
| ED50 | ob/ob Mice | Fatty Acid Synthesis Inhibition | 4 | [1] |
| ED50 | Rat | Whole Body Fatty Acid Oxidation Stimulation | ~30 | [1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of **CP-640186** and a typical experimental workflow for its characterization.





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